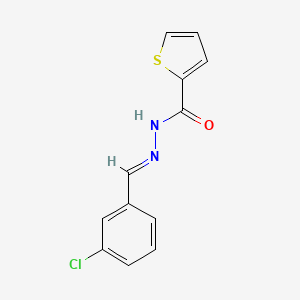
2-(Phenylmethylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-1-PHENYLMETHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a heterocyclic compound that belongs to the class of thiazolobenzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a benzimidazole ring, makes it a promising candidate for various pharmacological applications.
Méthodes De Préparation
The synthesis of 2-[(E)-1-PHENYLMETHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves the condensation of appropriate thiazole and benzimidazole precursors. One common method involves the reaction of 2-aminobenzimidazole with α-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions.
Analyse Des Réactions Chimiques
2-[(E)-1-PHENYLMETHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethylidene group can be replaced with other substituents using reagents like alkyl halides or aryl halides.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound exhibits antimicrobial and antiviral properties, which could be useful in the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes and pigments due to its stable and colorful nature.
Mécanisme D'action
The mechanism of action of 2-[(E)-1-PHENYLMETHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with various molecular targets. The compound can bind to DNA and inhibit its replication, leading to cytotoxic effects on cancer cells . It can also interact with enzymes and proteins involved in microbial and viral replication, thereby exhibiting antimicrobial and antiviral activities.
Comparaison Avec Des Composés Similaires
2-[(E)-1-PHENYLMETHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE can be compared with other thiazolobenzimidazole derivatives, such as:
3-(p-chlorophenyl)-thiazolo[3,2-a]-benzimidazole-2-acetic acid: Known for its anti-inflammatory and immunomodulatory properties.
2-arylideneimidazo[2,1-b]-thiazin-3(5H)-ones: Exhibits antituberculosis activity.
6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives: Known for their anticancer and anti-inflammatory activities.
The uniqueness of 2-[(E)-1-PHENYLMETHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE lies in its specific structure and the diverse range of biological activities it exhibits, making it a versatile compound for various scientific research applications.
Propriétés
Numéro CAS |
41887-58-5 |
|---|---|
Formule moléculaire |
C16H10N2OS |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(2E)-2-benzylidene-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H10N2OS/c19-15-14(10-11-6-2-1-3-7-11)20-16-17-12-8-4-5-9-13(12)18(15)16/h1-10H/b14-10+ |
Clé InChI |
OEVRFKOPFYXHEU-GXDHUFHOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2 |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11673665.png)
![N'-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide](/img/structure/B11673666.png)
![7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11673676.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11673683.png)
![[11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL](morpholino)methanone](/img/structure/B11673696.png)

![9,9-dimethyl-12-[4-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11673704.png)
![4-[(1Z)-1-{2-[(2,5-dimethylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl acetate](/img/structure/B11673709.png)


![N-Cyclopentyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B11673725.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11673735.png)
![N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B11673738.png)
![5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol](/img/structure/B11673743.png)
